molecular formula C9H19ClN2 B3022005 4-Pyrrolidin-1-yl-piperidine hydrochloride CAS No. 172281-91-3

4-Pyrrolidin-1-yl-piperidine hydrochloride

Cat. No.: B3022005
CAS No.: 172281-91-3
M. Wt: 190.71 g/mol
InChI Key: SLFFQQYPILXEKE-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-yl-piperidine hydrochloride is an organic compound with the molecular formula C₉H₁₈N₂·HCl. It is a white solid that is commonly used in various chemical and pharmaceutical applications. The compound consists of a pyrrolidine ring attached to a piperidine ring, forming a unique structure that contributes to its chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-Pyrrolidin-1-yl-piperidine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and affecting metabolic pathways. For instance, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain . Additionally, this compound interacts with proteins involved in signal transduction, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, impacting synaptic transmission and neuronal communication . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This compound also interacts with receptors on the cell surface, triggering intracellular signaling cascades that result in changes in gene expression and cellular function . The precise molecular mechanisms depend on the specific biomolecules involved and the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and neurotransmitter levels. At high doses, it can cause toxic or adverse effects, such as neurotoxicity or organ damage . Threshold effects are often observed, where a specific dosage range produces the desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis . The compound’s impact on metabolic pathways is context-dependent, varying with the specific cellular environment and the presence of other biochemical factors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with biomolecules and modulate their activity . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-1-yl-piperidine hydrochloride typically involves the reaction of pyrrolidine with piperidine under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between pyrrolidine and piperidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-1-yl-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of 4-Pyrrolidin-1-yl-piperidine.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

4-Pyrrolidin-1-yl-piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrrolidinylpyridine: Similar structure with a pyridine ring instead of a piperidine ring.

    4-(1-Pyrrolidinyl)benzonitrile: Contains a benzonitrile group attached to the pyrrolidine ring.

    1-(Piperidin-4-yl)pyrrolidine: Similar structure with the pyrrolidine ring attached to a different position on the piperidine ring.

Uniqueness

4-Pyrrolidin-1-yl-piperidine hydrochloride is unique due to its specific combination of pyrrolidine and piperidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biological systems.

Properties

IUPAC Name

4-pyrrolidin-1-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFFQQYPILXEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4983-39-5
Record name Piperidine, 4-(1-pyrrolidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4983-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC57800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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